molecular formula C12H19NS B13252715 (Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine

(Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine

Cat. No.: B13252715
M. Wt: 209.35 g/mol
InChI Key: WWYJGICZHZBXOD-UHFFFAOYSA-N
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Description

(Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C12H19NS It features a hexenyl group and a thiophene ring connected via an ethylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted amines and thiophene derivatives.

Scientific Research Applications

(Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The amine group may also form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Hex-5-en-2-yl)[2-(thiophen-2-yl)ethyl]amine is unique due to the combination of the hexenyl group and the thiophene ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-(2-thiophen-2-ylethyl)hex-5-en-2-amine

InChI

InChI=1S/C12H19NS/c1-3-4-6-11(2)13-9-8-12-7-5-10-14-12/h3,5,7,10-11,13H,1,4,6,8-9H2,2H3

InChI Key

WWYJGICZHZBXOD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NCCC1=CC=CS1

Origin of Product

United States

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